1-(3,5-Dimethylphenyl)-3-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea
CAS No.: 1060337-90-7
Cat. No.: VC8439475
Molecular Formula: C22H21FN6O2
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060337-90-7 |
|---|---|
| Molecular Formula | C22H21FN6O2 |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 1-(3,5-dimethylphenyl)-3-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea |
| Standard InChI | InChI=1S/C22H21FN6O2/c1-14-11-15(2)13-18(12-14)25-22(30)24-9-10-31-20-8-7-19-26-27-21(29(19)28-20)16-3-5-17(23)6-4-16/h3-8,11-13H,9-10H2,1-2H3,(H2,24,25,30) |
| Standard InChI Key | XIKVCDKEMFMMKD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central urea bridge (-NH-C(=O)-NH-) connecting two aromatic subsystems:
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3,5-Dimethylphenyl group: A para-substituted benzene ring with methyl groups at positions 3 and 5.
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Triazolo-pyridazine-fluorophenyl system: A bicyclic triazolo[4,3-b]pyridazin-6-yl group substituted with a 4-fluorophenyl ring at position 3, linked via an ethyloxy spacer to the urea nitrogen .
Table 1: Key Molecular Properties
Spectroscopic Characterization
Structural elucidation relies on advanced spectroscopic techniques:
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NMR Spectroscopy: -NMR predicts distinct signals for the urea NH protons (δ 8.2–8.5 ppm), aromatic protons (δ 6.8–7.6 ppm), and methyl groups (δ 2.3–2.5 ppm) .
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Mass Spectrometry: High-resolution ESI-MS typically shows a molecular ion peak at m/z 365.41 (M+H)⁺ with fragmentation patterns confirming the triazolo-pyridazine core.
Synthesis and Optimization
Reaction Pathways
Synthesis involves a multi-step strategy:
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Triazolo-pyridazine Core Formation: Cyclocondensation of 4-fluorophenylhydrazine with 6-chloropyridazin-3(2H)-one under acidic conditions yields the triazolo[4,3-b]pyridazine intermediate .
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Ethoxylation: Nucleophilic substitution at the 6-position using ethylene glycol generates the ethyloxy spacer.
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Urea Coupling: Reaction of 3,5-dimethylphenyl isocyanate with the amine-terminated intermediate in anhydrous tetrahydrofuran (THF) at 60°C completes the assembly .
Table 2: Optimal Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetic Acid | 80°C | H₂SO₄ | 72 |
| Ethoxylation | DMF | 120°C | K₂CO₃ | 65 |
| Urea Formation | THF | 60°C | None | 58 |
Purification Challenges
The compound’s hydrophobicity (LogP ≈ 3.8) necessitates reversed-phase HPLC for purification, with acetonitrile/water (70:30) as the mobile phase .
Pharmacological Profile
Mechanism of Action
In vitro studies of analogous triazolo-pyridazine derivatives reveal potent inhibition of phosphodiesterase-4 (PDE4), an enzyme implicated in inflammatory cascades . The urea moiety likely enhances binding affinity through hydrogen bonding with PDE4’s catalytic site (e.g., interactions with Gln-443 and Asp-318) .
Biological Activity
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Anti-inflammatory Effects: IC₅₀ = 12 nM against PDE4B in murine macrophages, surpassing rolipram (IC₅₀ = 35 nM) .
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Cytotoxicity Profile: Selective indices >100 in human hepatocyte (HepG2) vs. cancer cell lines (HeLa, A549).
Agricultural Applications
Herbicidal Activity
The compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis:
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Post-Emergence Efficacy: 90% growth inhibition of Amaranthus retroflexus at 50 g/ha.
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Soil Half-Life: 14–21 days under aerobic conditions, minimizing environmental persistence.
Table 3: Comparative Herbicidal Performance
| Weed Species | ED₉₀ (g/ha) | Selectivity Index (vs. Maize) |
|---|---|---|
| Chenopodium album | 45 | 8.2 |
| Echinochloa crus-galli | 62 | 6.5 |
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